B1150179 WX-554

WX-554

Numéro de catalogue: B1150179
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

WX-554 is an orally available, small-molecule allosteric inhibitor targeting Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). It potently inhibits MEK1 and MEK2 with half-maximal inhibitory concentrations (IC50) of 4.7 nM and 11 nM, respectively . As a key component of the Ras/Raf/MEK/ERK signaling cascade, a pathway frequently activated in cancer, MEK is a critical target for oncological research. WX-554 has demonstrated marked growth inhibitory activity in preclinical studies, particularly in cell lines with BRAF or RAS mutations . A phase I clinical trial established that WX-554 was well-tolerated and achieved pharmacodynamically-active concentrations that resulted in sustained inhibition of extracellular signal-regulated kinase (ERK) phosphorylation, both in surrogate tissues and in tumour biopsies . Research further indicates that WX-554 can be used in combination therapies to overcome common resistance mechanisms in single-agent targeted therapies. Preclinical studies in colorectal carcinoma models showed that the combination of WX-554 with the PI3K inhibitor WX-037 exhibited synergistic growth inhibition in vitro and enhanced anti-tumour efficacy in vivo . This makes WX-554 a valuable tool for studying MAPK pathway biology, combination therapy strategies, and cancer resistance mechanisms. Further clinical development of WX-554 was discontinued for business reasons .

Propriétés

Apparence

Solid powder

Synonymes

; NONE

Origine du produit

United States

Mechanistic Elucidation of Wx 554 Biological Action

Molecular Target Identification and Validation: MEK1/2 Kinases

The primary molecular targets identified for WX-554 are the MEK1 and MEK2 kinases. medkoo.comascopubs.orgcancer.govnih.gov MEK1 and MEK2, also known as MAP2K1 and MAP2K2, are dual-specificity threonine/tyrosine kinases that occupy a pivotal position within the RAS/RAF/MEK/ERK signaling pathway. medkoo.comcancer.govmanchester.ac.uk This pathway is a fundamental signal transduction route that relays signals from cell surface receptors, such as receptor tyrosine kinases, through a cascade of protein kinases. nih.gov Aberrant activation of the RAS/RAF/MEK/ERK pathway is frequently observed in numerous human cancers, contributing to uncontrolled cell proliferation and survival. manchester.ac.uknih.govresearchgate.netcancerbiomed.org Given their central role in tumorigenesis and the inhibition of apoptosis, MEK1/2 have emerged as attractive targets for therapeutic intervention in cancer. researchgate.net WX-554 has been characterized as a small molecule inhibitor specifically targeting these kinases. medkoo.comascopubs.orgcancer.govnih.gov

Characterization of Allosteric Binding and Inhibitory Modality

WX-554 functions as an orally available, selective, noncompetitive, and allosteric inhibitor of MEK1/2. nih.govresearchgate.netcancerbiomed.orgsciforschenonline.orgresearchgate.net Allosteric inhibitors exert their effects by binding to a regulatory site on the enzyme that is distinct from the active site where the substrate binds. nih.govsciforschenonline.org This binding event induces a conformational change in the enzyme, thereby modulating its activity. WX-554 is also described as ATP-noncompetitive, indicating that it does not compete with ATP for binding at the active site of MEK1/2. nih.govnih.govcancerbiomed.orgsciforschenonline.org

In vitro studies have determined the half maximal inhibitory concentration (IC50) values of WX-554 for purified MEK1 and MEK2 enzymes. WX-554 demonstrated potent inhibition with an IC50 of 4.7 nM for MEK1 and 11 nM for MEK2. nih.govresearchgate.netcancerbiomed.org While the allosteric nature of WX-554's binding is established, detailed structural information specifically elucidating the precise allosteric binding site of WX-554 on MEK1/2 was not extensively detailed in the reviewed literature, unlike for some other MEK inhibitors where interactions with specific residues like Lys97, Val127, and Ser212 have been described. nih.govsciforschenonline.orgresearchgate.net

Impact on Downstream Signaling Cascades: RAS/RAF/MEK/ERK Pathway Perturbations

The inhibition of MEK1/2 by WX-554 leads to significant perturbations in the downstream signaling cascade of the RAS/RAF/MEK/ERK pathway. By blocking the activity of MEK, WX-554 prevents the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are direct substrates of MEK. medkoo.comcancer.gov Activated ERK1/2 typically phosphorylates a wide range of downstream effector proteins, including transcription factors, which then regulate gene expression programs critical for cellular processes like proliferation and survival. nih.gov

Research findings indicate that WX-554 effectively inhibits the phosphorylation of ERK1/2. nih.govmanchester.ac.uk This inhibition has been observed in various experimental settings, including in peripheral blood mononuclear cells (PBMCs) and in tumor biopsies from patients treated with WX-554 in a phase I study. ascopubs.orgmanchester.ac.uknih.gov A notable decrease in mean phosphorylated (p)ERK levels was reported in tumor biopsies. manchester.ac.uknih.gov This direct impact on ERK phosphorylation is a key mechanism by which WX-554 disrupts the signal flow through the hyperactive RAS/RAF/MEK/ERK pathway often found in malignancies.

Cellular Consequences of Target Engagement: Proliferation and Viability

The inhibition of MEK1/2 and the subsequent suppression of ERK phosphorylation by WX-554 have direct consequences on cellular behavior, particularly regarding proliferation and viability. By disrupting the pro-proliferative signals transmitted through the RAS/RAF/MEK/ERK pathway, WX-554 inhibits the growth of various cancer cell lines in vitro. nih.gov Increased sensitivity to WX-554 has been noted in cell lines harboring activating mutations in BRAF or RAS, which are common drivers of aberrant pathway activation. nih.gov

While comprehensive data tables detailing WX-554's effect on the viability of a broad panel of cell lines as a single agent were not extensively provided in the search results, studies investigating combinations have shown its impact. For instance, in colorectal cancer cell lines such as HCT116 and HT29, WX-554 alone demonstrated growth inhibition. nih.gov Furthermore, when combined with the PI3K inhibitor WX-037, WX-554 exhibited marked synergistic growth inhibition and increased cytotoxicity in these cell lines. nih.govresearchgate.netresearchgate.net Cytotoxicity, leading to cell death, was observed at higher concentrations compared to those causing growth inhibition. nih.gov

The following table summarizes the in vitro inhibitory potency of WX-554 on MEK enzymes and its effects on cell lines where data was available:

Target/Cell LineAssay TypeIC50/EffectReference
MEK1Enzyme Inhibition4.7 nM nih.govresearchgate.netcancerbiomed.org
MEK2Enzyme Inhibition11 nM nih.govresearchgate.netcancerbiomed.org
HCT116 (Colorectal Cancer)Growth InhibitionNot explicitly stated as single agent IC50 across multiple lines, but growth inhibition observed. nih.govresearchgate.net
HT29 (Colorectal Cancer)Growth InhibitionNot explicitly stated as single agent IC50 across multiple lines, but growth inhibition observed. nih.govresearchgate.net
HCT116 (Colorectal Cancer)Cytotoxicity (72h)LC50 of 0.6 µM nih.gov
HT29 (Colorectal Cancer)Cytotoxicity (72h)LC50 of 1.6 µM nih.gov
Various Cancer Cell Lines (BRAF or RAS mutant)Growth InhibitionIncreased sensitivity observed. nih.gov

Investigational Models for Pathway De-regulation in Disease States

The rationale for investigating WX-554 stems from the frequent dysregulation of the RAS/RAF/MEK/ERK pathway in a significant proportion of human cancers, estimated to be over 30%. researchgate.netcancerbiomed.org This aberrant activation, often driven by mutations in genes like RAS or BRAF, promotes uncontrolled tumor cell proliferation and survival, establishing the pathway as a validated therapeutic target. manchester.ac.uknih.gov

WX-554 has been evaluated in various investigational models to assess its activity against diseases characterized by dysregulated MEK signaling. Preclinical studies utilizing in vivo xenograft models have demonstrated that WX-554 can induce tumor growth delay or stasis. nih.gov Consistent with in vitro findings, these models showed increased sensitivity to WX-554 in tumors harboring BRAF or RAS mutations. nih.gov Specifically, studies in HCT116 and HT29 human colorectal cancer xenograft models revealed marked tumor growth inhibition with WX-554 treatment, with enhanced effects observed when combined with a PI3K inhibitor. nih.govresearchgate.net

WX-554 has also advanced to clinical investigation in patients with advanced solid tumors. medkoo.comascopubs.orgmanchester.ac.uknih.govpatsnap.com While some phase I trials were terminated or discontinued, clinical data from one phase I study indicated that WX-554 was able to inhibit MEK signal transduction in a dose-dependent manner in patients. nih.govmanchester.ac.uk Furthermore, prolonged stable disease (lasting more than 6 months) was observed in two patients participating in this study, one with cervical cancer and another with ampullary carcinoma. manchester.ac.uknih.gov These clinical observations, although from early-phase trials, provide evidence of WX-554's ability to engage its target and exert biological activity in patients with malignancies driven by dysregulated MEK signaling.

Preclinical Pharmacological Characterization of Wx 554

In Vitro Efficacy Studies

Preclinical investigations have characterized the effects of WX-554 on cellular models, focusing on its ability to inhibit growth and modulate key signaling pathways.

Concentration-Dependent Growth Inhibition in Diverse Cellular Models

WX-554 has demonstrated the capacity to inhibit the growth of a range of cell lines in vitro. researchgate.net Studies have indicated increased sensitivity to WX-554 in cell lines harboring BRAF or RAS mutations. researchgate.net Specifically, WX-554 caused concentration-dependent growth inhibition in colorectal carcinoma cell lines HCT116 and HT29. spandidos-publications.comnih.govgoogle.com The half maximal growth inhibitory concentration (GI50) values were determined to be 65 nM for HCT116 cells and 112 nM for HT29 cells. google.com

Cell LineGI50 (nM)
HCT11665
HT29112

Modulation of Protein Phosphorylation and Gene Expression in Cell Lines

Investigation into the cellular effects of WX-554 revealed its impact on protein phosphorylation, a critical component of signal transduction pathways. WX-554 exhibited marked inhibition of ERK1/2 phosphorylation in HT29 cells. researchgate.net Treatment with WX-554 as a single agent resulted in a concentration-dependent reduction in ERK phosphorylation. researchgate.net

Furthermore, studies evaluating the combination of WX-554 with the PI3K inhibitor WX-037 showed enhanced inhibition of ERK1/2 phosphorylation. researchgate.netnih.govgoogle.com This combination led to complete inhibition of ERK1/2 phosphorylation at concentrations 10 times the GI50 in both HCT116 and HT29 colorectal carcinoma cell lines. researchgate.netgoogle.com Additionally, a concentration-dependent decrease in AKT phosphorylation was observed in HCT116 cells treated with WX-037 alone, which was enhanced to complete inhibition at the GI50 concentration when WX-554 was included in the treatment. researchgate.netgoogle.com While MEK inhibitors in general are understood to prevent the activation of MEK-dependent transcription factors nih.gov, specific data detailing WX-554's modulation of gene expression profiles in cell lines were not available in the consulted literature.

Synergistic and Antagonistic Interactions with Other Biological Modulators in Cellular Systems

Preclinical studies have explored the potential for WX-554 to interact with other therapeutic agents. A notable finding is the marked synergistic growth inhibition observed when WX-554 was combined with the novel PI3K inhibitor WX-037 in vitro. spandidos-publications.comnih.govgoogle.com This synergistic effect was demonstrated in colorectal carcinoma cell lines, including HCT116 and HT29. spandidos-publications.comnih.govgoogle.com The synergy was associated with increased cytotoxicity and a more pronounced inhibition of ERK and S6 phosphorylation compared to treatment with either agent alone. nih.govgoogle.com The nature of these interactions (synergistic or antagonistic) was evaluated using median effect analysis. google.com

In Vivo Efficacy Studies in Non-Human Biological Systems

The preclinical characterization of WX-554 has included evaluation in non-human biological systems to assess its activity in a more complex environment.

Evaluation of Compound Activity in Genetically Engineered Preclinical Models

Genetically engineered mouse models (GEMMs) are recognized as valuable tools in preclinical research for studying cancer mechanisms, developing biomarkers, and evaluating potential therapeutic agents. nih.gov These models can mimic the process of tumorigenesis and reflect tumor characteristics. nih.gov However, specific data detailing the evaluation of WX-554's activity in genetically engineered preclinical models were not found in the consulted literature.

Assessment of Biological Response in Xenograft Models

WX-554 has shown broad preclinical antitumor activity in mouse xenograft models. Studies have reported efficacy in xenograft models derived from human melanoma, colorectal cancer (CRC), non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer. In vivo efficacy and pharmacokinetic properties of WX-554, both alone and in combination with WX-037, were assessed in mouse xenograft models bearing human colorectal cancer cells (HCT116 and HT29). nih.govgoogle.com The combination of WX-037 and WX-554 demonstrated marked tumor growth inhibition that was superior to the effect observed with either agent administered individually in these xenograft models. nih.govgoogle.com Specifically, in HCT116 colorectal tumor xenografts, the combination treatment resulted in tumor stasis and enhanced tumor growth delay compared to single-agent treatments.

Xenograft Model (Human Cell Line)Observed Activity
MelanomaAntitumor activity
CRC (HCT116, HT29)Antitumor activity, Enhanced inhibition with WX-037 nih.govgoogle.com
NSCLCAntitumor activity
Pancreatic CancerAntitumor activity
Breast CancerAntitumor activity

Investigation of Combination Modalities in Preclinical Tumor Models

Preclinical studies have investigated the potential of combining WX-554 with other targeted therapies, particularly those targeting the PI3K/AKT pathway, given that tumors often have defects in multiple oncogenic pathways nih.govnih.govaacrjournals.org. A study evaluating WX-554 in combination with the novel PI3K inhibitor WX-037 in colorectal carcinoma cell lines and tumor xenograft-bearing mice demonstrated marked synergistic growth inhibition in vitro nih.govnih.govresearchgate.net. This synergy was associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation compared to either agent alone nih.govnih.govresearchgate.net. In vivo efficacy studies revealed that the combination of WX-037 and WX-554 resulted in marked tumor growth inhibition that was greater than that observed with either single agent in HCT116 colorectal tumor xenografts nih.govnih.govresearchgate.net. The combination of 50 mg/kg WX-037 and 2 mg/kg WX-554 was non-toxic and caused tumor stasis and enhanced tumor growth delay in HCT116 xenografts nih.gov.

Here is a summary of the in vitro synergistic growth inhibition data:

Cell LineCombination (WX-037 + WX-554) EffectSingle Agent WX-037 EffectSingle Agent WX-554 Effect
HCT116Marked synergistic growth inhibitionGrowth inhibitionGrowth inhibition
HT29Marked synergistic growth inhibitionGrowth inhibitionGrowth inhibition

Preclinical Pharmacodynamic Analysis

Quantification of Target Inhibition in Biological Specimens

Pharmacodynamic studies have aimed to quantify the inhibition of MEK activity by WX-554 in biological specimens. As a MEK inhibitor, WX-554 prevents the activation of MEK-dependent effector proteins, such as ERK cancer.govmedkoo.com. Inhibition of ERK phosphorylation (pERK) is a key pharmacodynamic marker for MEK inhibitors ascopubs.orgmanchester.ac.ukresearchgate.net.

In a phase I study, WX-554 demonstrated sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells (PBMCs) following ex vivo phorbol (B1677699) 12-myristate 13-acetate (PMA) stimulation manchester.ac.ukresearchgate.net. There was a clear dose-pharmacodynamic relationship observed in the inhibition of ERK phosphorylation in twice-weekly dosing cohorts manchester.ac.uk. Inhibition of tumor pERK was also demonstrated in tumor biopsies. In one cohort receiving 75 mg twice weekly, there was a decrease of 70 ± 26% in mean phosphorylated (p)ERK in tumor biopsies on Cycle 1 Day 8 compared to pre-treatment levels manchester.ac.ukresearchgate.net.

The degree of pERK inhibition in PBMCs varied with dose and schedule. In once-weekly dosing, the maximal inhibition in PBMCs was greater at higher doses, with residual inhibition observed at day 8 in the highest dose cohort (150 mg) manchester.ac.uk. In twice-weekly dosing, pERK was inhibited in PBMCs at both the day 8 pre-dose samples and the 6-hour samples at day 8 following administration of 75 mg twice weekly manchester.ac.uk.

Here is a summary of pERK inhibition data:

Biological SpecimenDosing ScheduleDoseObserved Effect (pERK Inhibition)Citation
PBMCs (ex vivo PMA stimulation)Once weekly25-150 mgSustained inhibition, dose-dependent relationship manchester.ac.uk manchester.ac.ukresearchgate.net
PBMCs (ex vivo PMA stimulation)Twice weekly25-75 mgClear dose-PD relationship, inhibition in pre-dose and post-dose samples manchester.ac.uk manchester.ac.ukresearchgate.net
Tumor BiopsiesTwice weekly75 mg70 ± 26% decrease in mean pERK on C1D8 vs pre-treatment manchester.ac.ukresearchgate.net manchester.ac.ukresearchgate.net

Correlation of Molecular Effects with Gross Biological Outcomes in Preclinical Models

The molecular effect of WX-554, specifically the inhibition of MEK and downstream ERK phosphorylation, has been correlated with gross biological outcomes in preclinical tumor models. WX-554 has demonstrated growth inhibition in a range of cancer cell lines in vitro nih.govresearchgate.net. In vivo, WX-554 has shown tumor growth delay or stasis in xenograft models nih.gov.

The enhanced inhibition of ERK phosphorylation observed with the combination of WX-554 and WX-037 in vitro correlated with marked synergistic growth inhibition and increased cytotoxicity in colorectal cancer cell lines nih.govnih.govresearchgate.net. This molecular effect translated to enhanced anti-tumor efficacy in vivo, where the combination therapy resulted in greater tumor growth inhibition than single agents in xenograft models nih.govnih.govresearchgate.net.

While the provided search results primarily detail preclinical findings and early clinical phase I data which includes some correlation of PD markers with clinical outcomes (like stable disease), the direct correlation of molecular effects with gross biological outcomes specifically in preclinical models is demonstrated through the observed tumor growth inhibition and delay following MEK inhibition by WX-554, particularly when combined with a PI3K inhibitor nih.govnih.govresearchgate.net.

Preclinical Pharmacokinetic Evaluation

Systemic Exposure and Tissue Distribution in Animal Models

Pharmacokinetic properties of WX-554 have been assessed in animal models, including mice bearing human colorectal cancer xenografts researchgate.netnih.govresearchgate.net. Pharmacokinetic analyses in these models provided insights into the systemic exposure and tumor uptake of WX-554 researchgate.netnih.govresearchgate.net.

Studies in mice bearing HCT116 or HT29 human tumor xenografts measured tumor concentrations of WX-554 at various time points after oral administration researchgate.net. Data indicated that at higher doses of WX-037, there might be a delay in the tumor uptake of WX-554 when the two drugs were combined nih.govresearchgate.net. However, pharmacokinetic analyses also indicated that there was no significant pharmacokinetic interaction between WX-554 and WX-037 at low doses nih.govresearchgate.net.

While specific detailed data on systemic exposure (e.g., AUC, Cmax in plasma) and comprehensive tissue distribution across various organs in animal models were not extensively detailed in the provided snippets, the measurement of tumor concentrations in xenograft models confirms that WX-554 reaches the tumor tissue researchgate.net.

Here is a summary of available pharmacokinetic data in tumor xenograft models:

Animal ModelTumor TypeCombination TherapyObservationCitation
MiceHCT116 xenograftsWX-554 + WX-037At higher WX-037 doses, potential delay in WX-554 tumor uptake nih.govresearchgate.net researchgate.netnih.govresearchgate.net
MiceHT29 xenograftsWX-554 + WX-037At higher WX-037 doses, potential delay in WX-554 tumor uptake nih.govresearchgate.net researchgate.netnih.govresearchgate.net
MiceHCT116 & HT29 xenograftsWX-554 + WX-037No significant PK interaction at low doses nih.govresearchgate.net nih.govresearchgate.net

Metabolic Transformations and Excretion Pathways in Biological Systems

Information regarding the specific metabolic transformations and excretion pathways of WX-554 in biological systems is limited in the provided search results. While some general information about MEK inhibitors and drug metabolism/excretion exists core.ac.ukrevistafarmaciahospitalaria.es, specific details pertaining directly to WX-554's metabolic fate and excretion routes were not found.

General principles of drug biotransformation involve Stage I (oxidation, reduction, hydrolysis) and Stage II (conjugation) reactions, primarily occurring in the liver, leading to the formation of metabolites that are often more hydrophilic and thus more readily excreted core.ac.uk. Excretion is the process by which a drug leaves the body, with major pathways including renal excretion for hydrophilic compounds and biliary excretion for lipophilic compounds and their metabolites core.ac.uk. Some MEK inhibitors, such as RO5068760, have been reported to undergo metabolism by CYP450 3A4 and exhibit primary elimination through biliary excretion in rats . However, this specific information is not confirmed for WX-554.

Further detailed preclinical studies would be required to fully characterize the specific enzymes involved in WX-554's metabolism and its primary routes of excretion in relevant biological systems.

Drug-Drug Interaction Research in Preclinical Contexts

Preclinical evaluation of potential drug-drug interactions is a critical component of the pharmacological characterization of a new chemical entity. These studies aim to identify whether co-administration with other agents may alter the pharmacokinetics or pharmacodynamics of the investigational drug or the co-administered drug. Such research often involves assessing the impact on drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and drug transporters, which play significant roles in drug absorption, distribution, metabolism, and excretion.

In the preclinical assessment of WX-554, drug-drug interaction research has included investigations into its combination with other therapeutic agents. One notable preclinical study evaluated the combination of WX-554, a MEK inhibitor, with WX-037, a novel PI3K inhibitor, in colorectal carcinoma cell lines and tumor xenograft-bearing mice aacrjournals.org. The purpose of this study was to assess the anti-tumor activity and pharmacokinetic properties of the combination aacrjournals.org.

Pharmacokinetic analyses were conducted in HCT116 and HT29 human colorectal cancer xenograft tumor-bearing mice aacrjournals.org. The findings indicated that there was no pharmacokinetic interaction observed between WX-554 and WX-037 when administered at low doses aacrjournals.org. However, the study suggested that at higher doses, WX-037 may potentially delay the tumor uptake of WX-554 aacrjournals.org. This observation highlights the potential for dose-dependent pharmacokinetic interactions in a preclinical in vivo setting when WX-554 is combined with WX-037.

While the preclinical interaction between WX-554 and WX-037 has been explored, detailed preclinical data specifically characterizing WX-554's interactions with a broad panel of drug-metabolizing enzymes (such as specific CYP isoforms) or major drug transporters in isolation were not prominently featured in the consulted literature. General preclinical drug interaction research methodologies involve in vitro studies using liver microsomes or hepatocytes to assess CYP inhibition or induction, and cell lines expressing specific transporters to evaluate substrate or inhibitor potential. Such studies are crucial for predicting potential clinical drug interactions. The observed interaction with WX-037 in mice underscores the importance of evaluating combinations of targeted therapies in relevant preclinical models to understand potential pharmacokinetic alterations aacrjournals.org.

Structure Activity Relationships Sar and Computational Chemistry

Correlation of Molecular Structure with MEK1/2 Inhibitory Potency

WX-554 is characterized by the IUPAC name [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone medkoo.com. Its molecular formula is C18H16FIN4OS, and it has a molecular weight of 482.32 g/mol medkoo.comnih.govdrugbank.com.

The inhibitory potency of WX-554 against MEK1 and MEK2 has been reported. It functions as an orally available, small molecule allosteric inhibitor probechem.comcancerbiomed.org. Allosteric inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that affects the enzyme's activity. WX-554 has demonstrated inhibitory activity against MEK1 and MEK2 with estimated IC50 values of 4.7 nM and 10.7 nM, respectively probechem.comcancerbiomed.org.

The core structure of WX-554, including the thieno[2,3-b]pyridine (B153569) and azetidine (B1206935) moieties, along with the 2-fluoro-4-iodophenylamino group, contributes to its interaction with the MEK protein and its inhibitory effect. While the precise details of the molecular interactions at the allosteric binding site are not extensively detailed in the consulted literature for WX-554 specifically, its classification as an allosteric inhibitor suggests that these structural features are crucial for binding to a regulatory site on MEK1/2, leading to inhibition of their kinase activity.

The reported IC50 values indicate that WX-554 is a potent inhibitor of both MEK1 and MEK2 in the nanomolar range probechem.comcancerbiomed.org. This potency is directly linked to the specific arrangement and chemical properties of the atoms within the WX-554 molecule and how they interact with the MEK enzyme.

Table 1: WX-554 Inhibitory Potency against MEK1/2

TargetIC50 (nM)
MEK14.7 probechem.comcancerbiomed.org
MEK210.7 probechem.comcancerbiomed.org

Rational Design Principles for WX-554 Analogues

Rational design principles in medicinal chemistry involve using structural and mechanistic information to design new compounds with improved properties. For MEK inhibitors like WX-554, this would typically involve understanding the interaction points between WX-554 and MEK1/2 and modifying the WX-554 structure to enhance binding affinity, selectivity, or other desired characteristics. While the general principles of designing MEK inhibitors based on their binding sites (e.g., ATP-competitive vs. allosteric) are established nih.gov, detailed published information on the rational design of specific WX-554 analogues based on its unique structure and interaction with MEK was not extensively available in the consulted sources.

In Silico Molecular Docking and Ligand-Protein Interaction Simulations

In silico molecular docking and ligand-protein interaction simulations are computational techniques used to predict how a small molecule binds to a protein target and the nature of the interactions involved. These methods can provide valuable insights into the binding pose, affinity, and key residues involved in the interaction. For MEK inhibitors, docking studies can help visualize how the inhibitor fits into the binding pocket (either ATP or allosteric) and identify critical interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. While molecular docking has been applied to study the binding of other MEK inhibitors to MEK proteins nih.gov, specific detailed published studies focusing on in silico molecular docking and ligand-protein interaction simulations for WX-554 were not extensively found in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. QSAR studies on MEK inhibitors would typically involve calculating various molecular descriptors for a set of inhibitors and relating them to their inhibitory potency against MEK1/2. This can help identify the structural features that are most important for activity. However, detailed published QSAR modeling studies specifically focused on WX-554 or a series of its analogues were not extensively available in the consulted sources.

Computational Approaches for Ligand Optimization and Derivatization

Computational approaches for ligand optimization and derivatization utilize computational tools and algorithms to suggest modifications to a lead compound to improve its properties. These methods can include virtual screening, de novo design, and free energy calculations. For WX-554, computational approaches could potentially be used to explore structural variations that might lead to increased potency, improved selectivity against other kinases, or enhanced pharmacokinetic properties. While these computational techniques are commonly applied in the optimization of kinase inhibitors, specific detailed published research describing the application of such approaches for the optimization and derivatization of WX-554 was not extensively found in the consulted literature.

Synthetic Methodologies and Chemical Derivatization of Wx 554

Development of Synthetic Pathways for WX-554 Core Structure

Detailed, specific synthetic pathways for the WX-554 core structure are not extensively disclosed in the publicly available literature. The synthesis of small molecules with complex heterocyclic systems like the thieno[2,3-b]pyridine (B153569) core present in WX-554 typically involves multi-step chemical processes. evitachem.com These processes often require expertise in organic synthesis, including reactions for forming heterocyclic rings, introducing functional groups, and coupling different molecular fragments. While the precise sequence of reactions for WX-554 is not detailed in the retrieved information, general synthetic strategies for constructing substituted thieno[2,3-b]pyridines and incorporating azetidine (B1206935) and substituted phenylamine moieties would be employed.

Strategies for Chemical Modification and Analogue Synthesis

Strategies for chemical modification and analogue synthesis of compounds like WX-554 would typically involve targeting the various functional groups present in the molecule. The structure of WX-554 contains an azetidine ring with a primary amine (aminomethyl group), a secondary amine (part of the phenylamino (B1219803) moiety), a ketone carbonyl, a thiophene (B33073) ring, and a pyridine (B92270) ring, along with fluorine and iodine substituents on the phenyl ring. medkoo.comnih.gov

Analogue synthesis could involve modifications to any of these parts to explore structure-activity relationships, improve pharmacokinetic properties, or introduce new functionalities. For instance, modifications to the azetidine ring or the aminomethyl group could alter polarity or provide attachment points for linkers. Alterations to the phenylamino substituent or the thieno[2,3-b]pyridine core could impact binding affinity and selectivity for MEK1/2.

While specific examples of WX-554 analogues or their synthesis are not detailed in the search results, the presence of the aminomethyl group on the azetidine ring offers a potential handle for derivatization, such as acylation, alkylation, or conjugation reactions. dcchemicals.com The secondary amine could also be a site for modification. Patent literature hints at the potential for derivatization of kinase inhibitors, including those with similar core structures, for applications such as targeted protein degradation (e.g., PROTACs), where a linker is attached to the molecule to recruit E3 ubiquitin ligases. google.com This suggests that the WX-554 structure could potentially be adapted for such research applications through appropriate chemical modifications.

Process Chemistry Considerations for Research Scale Production

Information regarding specific process chemistry considerations for the research scale production of WX-554 is not publicly available in the gathered data. Process chemistry focuses on developing safe, efficient, and scalable routes for synthesizing a compound. For research scale production, considerations would include optimizing reaction conditions, yields, purification methods, and ensuring reproducibility. The multi-step nature of synthesizing a molecule like WX-554 implies that process chemistry efforts would be crucial to make the synthesis practical and cost-effective for supplying material for research studies. Some vendors indicate that WX-554 may be available through custom synthesis, suggesting that large-scale production is not a standard, widely disclosed process. medkoo.com

Advancements in Derivatization for Enhanced Research Utility

Advancements in derivatization for enhanced research utility of compounds structurally related to MEK inhibitors like WX-554 are an active area in chemical biology and drug discovery. While specific advancements directly related to WX-554 derivatization are not detailed, the field is moving towards creating conjugated molecules for targeted delivery or protein degradation.

One area of potential advancement, suggested by the broader patent literature, involves linking inhibitors to other molecules, such as polyethylene (B3416737) glycol (PEG) chains, to alter pharmacokinetic properties or for use in antibody-drug conjugates. dcchemicals.com Another significant advancement is the development of PROTACs (Proteolysis Targeting Chimeras), which utilize a linker to connect a target protein binder (like a MEK inhibitor) to an E3 ubiquitin ligase recruiter, leading to the targeted degradation of the protein of interest. google.com Given that WX-554 is a MEK inhibitor, it could potentially serve as a starting point for designing PROTACs targeting MEK1/2, thereby offering a different modality for inhibiting MEK signaling in research settings compared to simple occupancy. While the specific synthesis and utility of WX-554-based PROTACs or other advanced derivatives are not described in the search results, the structural features of WX-554, particularly the presence of functional groups amenable to linker attachment, suggest this as a possible avenue for enhanced research utility.

Advanced Analytical Techniques for Wx 554 Research

High-Sensitivity Chromatographic and Spectrometric Methods for Biological Matrix Analysis

Quantitative determination of WX-554 in biological matrices, such as plasma and tumor tissue, is essential for pharmacokinetic (PK) studies. High-sensitivity chromatographic methods coupled with mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the standard for such analyses due to their specificity, sensitivity, and ability to handle complex biological samples mims.comwikipedia.orgc19early.orgidrblab.netnih.gov.

An LC-MS/MS method was developed and validated for measuring the concentration of WX-554 in plasma guidetomalariapharmacology.org. This method involved solid phase extraction of plasma samples using an Oasis WCX plate guidetomalariapharmacology.org. The extracted samples were then analyzed using HPLC with an Atlantis HILIC column (2.1 x 50mm, 3 μm) guidetomalariapharmacology.org. The mobile phase consisted of a gradient elution system utilizing 10mM ammonium (B1175870) formate (B1220265) (pH 3.8) in acetonitrile/water mixtures guidetomalariapharmacology.org. WX-554 was reported to elute at 1.5 minutes guidetomalariapharmacology.org. The method demonstrated a broad quantification range with upper and lower limits of 1000 and 1 ng/ml, respectively guidetomalariapharmacology.org. Both intra-assay and inter-assay coefficients of variation (CV) were reported to be less than 4% for all quality control samples analyzed, indicating good precision and reproducibility of the method guidetomalariapharmacology.org.

LC-MS/MS has also been employed to measure WX-554 concentrations in tumors from mice bearing human tumor xenografts researchgate.netnf2is.org. These studies provided data on tumor concentrations of WX-554 at various time points after administration, both as a single agent and in combination with other compounds like WX-037 researchgate.netnf2is.org. Such analyses in tissue matrices often require specific sample preparation techniques to mitigate matrix effects and ensure accurate quantification wikipedia.orgnih.gov.

Data on WX-554 plasma concentrations over time have been generated using these LC-MS/MS methods in clinical studies guidetomalariapharmacology.org. For instance, in a phase I study, WX-554 concentration in plasma was measured at multiple time points on day 1 and day 8 of cycle 1, as well as before dosing in subsequent cycles guidetomalariapharmacology.org. This pharmacokinetic data is crucial for understanding the absorption, distribution, metabolism, and excretion of WX-554 in vivo.

Matrix Analytical Technique Sample Preparation HPLC Column Detection Method Quantification Range Intra-assay CV Inter-assay CV
Plasma LC-MS/MS Solid Phase Extraction (Oasis WCX) Atlantis HILIC (2.1 x 50mm, 3 μm) MS/MS (API 3200) 1-1000 ng/ml <4% <4%
Tumor Tissue (Mouse Xenografts) LC-MS/MS Not explicitly detailed in snippet, likely involved extraction Not explicitly detailed in snippet MS/MS Data presented as mean concentration ± standard error Not explicitly detailed in snippet Not explicitly detailed in snippet

Development of Biochemical and Cell-Based Assays for Target Engagement

Assessing the extent to which WX-554 interacts with and modulates its biological target, MEK1/2, is critical for understanding its pharmacodynamic activity. Biochemical and cell-based assays are instrumental in evaluating this target engagement.

One key approach to assess MEK inhibition is by measuring the phosphorylation status of its downstream effector, Extracellular signal-regulated kinase (ERK) guidetomalariapharmacology.orggoogleapis.comharvard.edu. WX-554, as a MEK inhibitor, is expected to reduce ERK phosphorylation.

Cell-based assays, such as Western blotting, have been used to measure signal transduction and specifically the inhibition of ERK and S6 phosphorylation in cancer cell lines treated with WX-554 nf2is.orgjkchemical.com. These assays can demonstrate the dose-dependent effect of WX-554 on the target pathway in a cellular context.

Furthermore, methods have been developed to assess MEK1/2 inhibitor target engagement in peripheral blood mononuclear cells (PBMCs), which can serve as a surrogate tissue in clinical studies guidetomalariapharmacology.orggoogleapis.com. One such method involves isolating PBMCs from whole blood, treating them ex vivo with the MEK1/2 inhibitor (such as zapnometinib, used in method development) and then stimulating the MEK pathway, for example, with PMA googleapis.com. By measuring ERK phosphorylation levels under these conditions, the inhibitory effect of the compound on MEK activation can be determined googleapis.com. Techniques like Western blotting and the Meso Scale Discovery (MSD) platform have been utilized for detecting phosphorylated proteins, including phosphorylated ERK1 and ERK2, in cell lysates guidetomalariapharmacology.org. Protein concentrations in lysates are typically determined using assays like the BCA assay to normalize phosphorylation levels to total protein guidetomalariapharmacology.org.

These assays provide valuable insights into the cellular efficacy of WX-554 and its ability to engage and inhibit its intended target pathway.

Biophysical Techniques for Ligand-Target Interaction Characterization

Biophysical techniques are employed to characterize the direct interaction between a ligand, such as WX-554, and its target protein, MEK1/2. These methods can provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as structural insights into the interaction.

While specific data on the biophysical characterization of WX-554 binding to MEK1/2 was not detailed in the provided search results, several standard biophysical techniques are commonly applied in the study of small molecule kinase inhibitors like WX-554. These techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event to determine binding affinity, stoichiometry, enthalpy, and entropy. This is useful for understanding the thermodynamic driving forces of the interaction.

Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of a molecule in solution to a ligand immobilized on a sensor chip in real-time, providing information on binding kinetics (association and dissociation rates) and affinity. SPR is particularly valuable for studying the dynamics of the interaction.

Microscale Thermophoresis (MST): Measures the directed movement of a molecule in a temperature gradient, which changes upon ligand binding, to determine binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study ligand-protein interactions by observing changes in protein or ligand resonances upon binding. NMR can provide detailed structural information about the binding site and conformational changes upon binding.

Thermal Shift Assays (Differential Scanning Fluorimetry - DSF): Monitor the thermal stability of a protein in the presence and absence of a ligand. Ligand binding often stabilizes the protein, resulting in a higher melting temperature.

Given that WX-554 is described as an allosteric inhibitor researchgate.networktribe.comresearchgate.net, biophysical techniques would be crucial for characterizing its binding site outside the active site and understanding how this interaction modulates MEK activity. Techniques like NMR and X-ray crystallography (though not a biophysical technique for measuring interactions in solution, it provides structural context for biophysical data) are powerful for determining the atomic details of the allosteric binding site.

Future Research Trajectories and Translational Hypotheses

Mechanisms of Adaptive Resistance in Biological Models and Counter-Strategies

A significant challenge in targeting the MAPK pathway with MEK inhibitors like WX-554 is the development of resistance, which can be either intrinsic or acquired. nih.gov This resistance often stems from the persistence of MAPK signaling or the increased activation of compensatory feedback networks. nih.gov

Research indicates that acquired resistance to MEK inhibitors can involve the emergence of mutations within the allosteric binding pocket of MEK. nih.gov These mutations can allow cancer cells to maintain ERK activation and remain dependent on the core RAS-RAF-MEK-ERK axis for survival and proliferation, although they may then become sensitive to ERK inhibition. nih.gov

Furthermore, the reactivation of alternative signaling pathways, notably the PI3K/AKT pathway, is frequently implicated in resistance to MEK inhibitors. nih.gov For instance, in BRAF-mutant melanoma, loss of the tumor suppressor PTEN and subsequent activation of the PI3K pathway are linked to acquired resistance to both BRAF and MEK inhibitors.

These resistance mechanisms underscore the rationale for combination therapy approaches. Combining MEK inhibitors with agents targeting other nodes within the RAS-RAF-MEK-ERK pathway (such as RAF or ERK inhibitors) or with inhibitors of parallel survival pathways like the PI3K/AKT axis represents a key strategy to potentially overcome resistance and enhance therapeutic efficacy. nih.gov Preclinical studies evaluating WX-554 in combination with WX-037, a novel PI3K inhibitor, demonstrated synergistic growth inhibition in colorectal carcinoma cell lines. This combination led to increased cytotoxicity and enhanced inhibition of both ERK (downstream of MEK) and S6 phosphorylation (downstream of PI3K), compared to either agent alone. In vivo studies in xenograft models further supported that this combination could achieve marked anti-tumor efficacy exceeding that of single agents.

Agent CombinationIn vitro Synergistic Growth Inhibition (Colorectal Carcinoma Cell Lines)In vivo Anti-Tumor Efficacy (Xenograft Models)Associated Molecular Effects
WX-554 + WX-037Marked synergyEnhanced efficacy compared to single agentsIncreased cytotoxicity, enhanced inhibition of ERK and S6 phosphorylation

This preclinical data highlights the potential of combining MEK inhibitors like WX-554 with PI3K pathway inhibitors as a counter-strategy to adaptive resistance driven by parallel pathway activation.

Exploration of WX-554 in Novel Signaling Pathways Beyond MEK

Based on the available research, WX-554 is consistently characterized and studied as a selective inhibitor of MEK1 and MEK2. nih.govnih.govsci-hub.se Its mechanism of action involves binding to an allosteric site on MEK, thereby preventing the phosphorylation and activation of its downstream substrate, ERK. sci-hub.se

The primary focus of research on WX-554 has been its role in inhibiting the RAS/RAF/MEK/ERK signaling cascade, particularly in the context of cancers where this pathway is dysregulated. nih.govnih.govsci-hub.se There is no direct evidence in the reviewed literature suggesting that WX-554 independently targets or modulates novel signaling pathways distinct from its established activity on MEK1/2.

While combination studies involving WX-554 and inhibitors of other pathways (such as the PI3K pathway with WX-037) explore the interplay between different signaling networks, WX-554's contribution in these combinations is understood through its specific inhibition of MEK. Future research would be required to investigate any potential off-target effects of WX-554 on other signaling pathways, although its reported selectivity for MEK1/2 is a key characteristic. nih.gov

Application of WX-554 as a Research Tool in Non-Oncological Biological Systems

The RAS/RAF/MEK/ERK signaling pathway, while frequently dysregulated in cancer, plays fundamental roles in numerous physiological processes in non-oncological biological systems, including cell proliferation, differentiation, survival, and immune responses. nih.gov Given its role in these basic cellular functions, the MEK pathway is a relevant subject of study across various biological disciplines.

As a selective inhibitor of MEK1/2, WX-554 possesses characteristics that could theoretically make it a valuable research tool for probing the functions of the MEK/ERK pathway in diverse non-oncological contexts. For example, investigating the role of MEK signaling in developmental processes, neurological functions, inflammatory responses, or infectious disease pathogenesis could potentially utilize selective MEK inhibitors. One source notes the involvement of the Raf/MEK/ERK pathway in infectious diseases and viral propagation, hinting at potential areas of investigation beyond cancer.

However, the published research on WX-554 predominantly focuses on its evaluation in cancer models and clinical trials for oncology. nih.govnih.govsci-hub.se Specific studies detailing the application of WX-554 as a research tool to dissect MEK-dependent processes in non-oncological biological systems were not prominently featured in the search results. Future research could explore the utility of WX-554 in such systems to further elucidate the multifaceted roles of the MEK/ERK pathway outside of malignancy.

Integration of WX-554 Research into Broader MEK Inhibitor Development Paradigms

The research conducted on WX-554 contributes to the collective understanding of MEK inhibitors and their potential in therapeutic applications. WX-554 is one of several allosteric MEK1/2 inhibitors that have advanced to clinical trials, and its development trajectory provides valuable lessons for the broader field. nih.gov

Preclinical studies with WX-554, particularly those investigating combination strategies, inform the development of next-generation MEK inhibitors and rational combination approaches aimed at improving efficacy and overcoming resistance. The synergistic activity observed when WX-554 was combined with a PI3K inhibitor underscores the importance of targeting parallel pathways, a key paradigm in current targeted therapy development. nih.gov

Furthermore, the clinical evaluation of WX-554, including the determination of its optimal biological dose (OBD) in Phase I studies, contributes to the methodologies and strategies employed in the early-phase clinical development of targeted agents. Defining the OBD based on target inhibition, such as the observed decrease in phosphorylated ERK in tumor biopsies and peripheral blood mononuclear cells, is a crucial aspect of developing MEK inhibitors and other pathway-targeted therapies.

Although the clinical development of WX-554 was terminated nih.gov, the data generated from its preclinical and clinical studies remain relevant. This information helps to build a more complete picture of the behavior of MEK inhibitors, the mechanisms of resistance they face, and potential strategies to enhance their therapeutic impact, thereby informing ongoing and future MEK inhibitor development paradigms.

Q & A

Basic: What is the mechanism of action of WX-554 in inhibiting MEK1/2, and how is its inhibitory activity quantified experimentally?

WX-554 is a selective, noncompetitive allosteric inhibitor of MEK1/2, targeting the MAPK/ERK pathway critical in tumorigenesis. Its inhibitory activity is quantified using IC50 values derived from enzyme inhibition assays. For example, WX-554 demonstrates IC50 values of 4.7 nM (MEK1) and 11 nM (MEK2) in biochemical assays, validated through dose-response curves and phosphorylation inhibition studies (e.g., ERK phosphorylation in cell lines) . Researchers should use standardized kinase activity assays with recombinant MEK proteins and confirm results in cellular models (e.g., HCT116 colorectal cancer cells) to ensure translational relevance .

Basic: What in vitro experimental designs are recommended to assess WX-554's anti-tumor efficacy?

Key steps include:

  • Cell line selection : Use MEK/ERK pathway-dependent models (e.g., HCT116, HT29 colorectal cancer lines) .
  • Dose optimization : Test a concentration range (e.g., 1–10 μM) to establish dose-dependent growth inhibition and IC50 values.
  • Endpoint measurements : Quantify ERK and S6 phosphorylation (Western blotting) to confirm pathway suppression.
  • Combination screening : Pair WX-554 with inhibitors targeting compensatory pathways (e.g., PI3K inhibitors like WX-037) to identify synergistic effects .

Basic: How can researchers evaluate the synergistic effects of combining WX-554 with other inhibitors like PI3K inhibitors?

Synergy assessment requires:

  • Combination indices (CI) : Calculate using the Chou-Talalay method (CI < 1 indicates synergy).
  • Isobologram analysis : Compare experimental dose combinations to additive effects.
  • Pharmacodynamic markers : Measure dual pathway inhibition (e.g., ERK and AKT phosphorylation).
    For example, WX-554 + WX-037 showed synergistic growth inhibition in HCT116 cells (CI = 0.6–0.8) and enhanced tumor regression in xenografts .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data when combining WX-554 with other inhibitors?

Contradictions often arise from:

  • Pharmacokinetic (PK) variability : High-dose WX-037 may delay WX-554 tumor uptake in vivo, reducing efficacy compared to in vitro .
  • Tumor microenvironment : Stromal interactions or compensatory pathways (e.g., PI3K/AKT) in vivo may dampen effects observed in isolated cells.
    Methodological solutions :
    • Conduct PK/PD modeling to optimize dosing schedules.
    • Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumor biology .

Advanced: What are the methodological challenges in designing phase I clinical trials for WX-554, and how can they be mitigated?

Challenges include:

  • Dose-limiting toxicities : Rash, diarrhea, and elevated CPK levels observed in early trials .
  • Pharmacodynamic variability : Interpatient differences in MEK pathway activation.
    Mitigation strategies :
    • Adaptive dose escalation with real-time PK monitoring.
    • Biomarker-driven patient stratification (e.g., KRAS/BRAF mutations) to enrich for responders .

Advanced: How can translational researchers optimize WX-554's pharmacokinetic properties to enhance tumor-specific delivery?

Approaches include:

  • Prodrug formulations : Improve oral bioavailability and reduce first-pass metabolism.
  • Nanoparticle encapsulation : Enhance tumor penetration while minimizing systemic exposure.
  • PK/PD modeling : Use preclinical data to predict human dosing regimens. For instance, phase I trials identified a recommended phase 2 dose of 75 mg twice weekly, but poor tumor penetration at higher doses necessitated formulation adjustments .

Advanced: What statistical approaches are recommended for analyzing contradictory data in WX-554 combination therapy studies?

  • Principal Contradiction Analysis : Identify the dominant factor (e.g., PK variability vs. pathway crosstalk) driving discrepancies using hierarchical regression models .
  • Triangulation : Validate findings across multiple models (e.g., 2D/3D cultures, PDX models) and data types (genomic, proteomic).
  • Bayesian frameworks : Incorporate prior evidence (e.g., known MEK inhibitor toxicities) to refine hypothesis testing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.